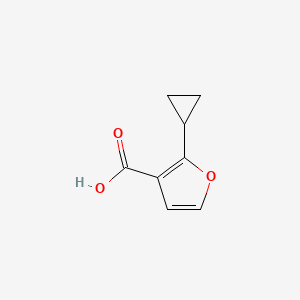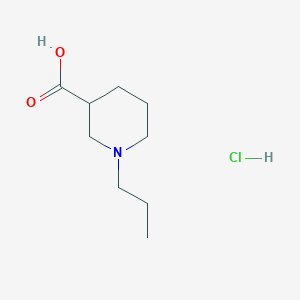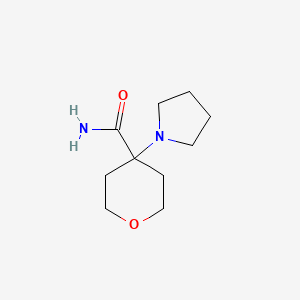
2-Cyclopropylfuran-3-carboxylic acid
Descripción general
Descripción
2-Cyclopropylfuran-3-carboxylic acid is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 .
Physical and Chemical Properties The boiling point of 2-Cyclopropylfuran-3-carboxylic acid is predicted to be 258.0±28.0 °C and its density is predicted to be 1.349±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Synthetic Applications
Cyclopropane-containing compounds have been central to the development of novel synthetic methodologies and the construction of complex molecules. For instance, the triflic acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes have been developed as a strategy to construct alkyl 5-arylfuran-2-carboxylates, showcasing the versatility of cyclopropanes in ring transformation reactions (Zhu et al., 2016). Similarly, the study by Ma et al. (2004) highlights the regioselective control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones, further illustrating the synthetic utility of cyclopropane derivatives in accessing diverse molecular scaffolds.
Biological Evaluations
Cyclopropane analogues have been evaluated for their biological activities, offering insights into their potential therapeutic applications. For example, the synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, assessing their activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, demonstrates the relevance of cyclopropane moieties in medicinal chemistry (Dappen et al., 1991). Furthermore, the synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid by Tian Li (2009) suggest the potential for cyclopropane derivatives in the development of biologically active compounds.
Propiedades
IUPAC Name |
2-cyclopropylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKAHSGVCRCIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylfuran-3-carboxylic acid | |
CAS RN |
1803589-51-6 | |
| Record name | 2-cyclopropylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)



![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)




![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)
